molecular formula C44H88NO8P B1504371 (2R)-2,3-Bis[(~2~H_35_)octadecanoyloxy]propyl 2-{tris[(~2~H_3_)methyl]azaniumyl}(~2~H_4_)ethyl phosphate CAS No. 326495-40-3

(2R)-2,3-Bis[(~2~H_35_)octadecanoyloxy]propyl 2-{tris[(~2~H_3_)methyl]azaniumyl}(~2~H_4_)ethyl phosphate

Cat. No.: B1504371
CAS No.: 326495-40-3
M. Wt: 873.7 g/mol
InChI Key: NRJAVPSFFCBXDT-OKUWEUPRSA-N
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Description

“(2R)-2,3-Bis[(2 H 35)octadecanoyloxy]propyl 2-{tris[(2 H 3)methyl]ammonio}(2 H 4)ethyl phosphate” is a chemical compound with the molecular formula C44H88NO8P . It has an average mass of 873.657 Da and a monoisotopic mass of 873.145752 Da .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 873.7 g/mol. Other physical and chemical properties such as density, boiling point, and melting point were not found in the sources .

Scientific Research Applications

Corrosion Inhibition

Novel Smart and Self-Healing Cerium Phosphate-Based Corrosion Inhibitor

A study by Calado et al. (2020) introduced a novel corrosion inhibitor, Tri(bis(2-ethylhexyl)phosphate) (Ce(DEHP)3), for the protection of AZ31 magnesium alloy coated with an epoxy-silane hybrid coating. The study demonstrated superior corrosion protection and self-healing effects in coatings containing Ce(DEHP)3, highlighting its effectiveness in cyclic pH-dependent corrosion inhibition through the formation of protective Ce- and P-containing species (Calado et al., 2020).

Environmental and Health Impacts

Urinary Metabolites of Organophosphate Esters in Australian Children

He et al. (2018) explored the concentrations and age trends of organophosphate ester (OPE) exposures in infants and young children. The study found significant levels of various OPEs in the indoor environment, indicating widespread exposure and potential health risks (He et al., 2018).

Early Zebrafish Embryogenesis and TDCPP Exposure

Research by McGee et al. (2012) identified the cleavage period during zebrafish embryogenesis as susceptible to TDCPP-induced delays in the remethylation of the zygotic genome. This suggests potential developmental toxicity following exposure to chlorinated phosphate esters used as flame retardants (McGee et al., 2012).

Lubricant Additives

Synthesis and Evaluation of Oil-Soluble Ionic Liquids as Multifunctional Lubricant Additives

A study by Rui et al. (2020) developed novel ionic liquids evaluated as multi-functional additives in poly-alpha-olefin (PAO). These additives exhibited excellent solubility, enhanced anti-wear performance, and improved load-carrying capacity, demonstrating potential for use in lubrication applications (Rui et al., 2020).

Flame Retardants and Human Exposure

Predictors of TDCPP Metabolite in Office Workers

Carignan et al. (2013) characterized exposure to TDCPP, a flame retardant, by measuring its metabolite in office workers' urine and associated dust. The study provided insights into occupational exposure sources and potential health risks, emphasizing the need for further research on exposure pathways (Carignan et al., 2013).

Properties

IUPAC Name

[(2R)-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H88NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h42H,6-41H2,1-5H3/t42-/m1/s1/i1D3,2D3,3D3,4D3,5D3,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2,34D2,35D2,36D2,37D2,38D2,39D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJAVPSFFCBXDT-OKUWEUPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)([O-])OC([2H])([2H])C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H88NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20677036
Record name (2R)-2,3-Bis[(~2~H_35_)octadecanoyloxy]propyl 2-{tris[(~2~H_3_)methyl]azaniumyl}(~2~H_4_)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

873.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

326495-40-3
Record name (2R)-2,3-Bis[(~2~H_35_)octadecanoyloxy]propyl 2-{tris[(~2~H_3_)methyl]azaniumyl}(~2~H_4_)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2R)-2,3-Bis[(~2~H_35_)octadecanoyloxy]propyl 2-{tris[(~2~H_3_)methyl]azaniumyl}(~2~H_4_)ethyl phosphate
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(2R)-2,3-Bis[(~2~H_35_)octadecanoyloxy]propyl 2-{tris[(~2~H_3_)methyl]azaniumyl}(~2~H_4_)ethyl phosphate

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